Pipoxolan

概要

説明

準備方法

1968年 。合成は、5,5-ジフェニル-1,3-ジオキソラン-4-オンと2-(ピペリジン-1-イル)エチルアミンを特定の条件下で反応させることで、目的の化合物を生成します。 工業的な製造方法は、通常、反応条件を最適化して、収量と純度を最大化します .

化学反応の分析

ピポキソランは、以下の化学反応を起こします。

酸化: ピポキソランは、特定の条件下で酸化されて、様々な酸化生成物を生成することができます。

還元: 還元反応は、化合物内の官能基を修飾することができます。

置換: ピポキソランは、特定の原子または基が他の原子または基に置き換わる置換反応を起こすことができます。

これらの反応で一般的に使用される試薬と条件には、酸化剤、還元剤、および反応を促進する特定の触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の用途

ピポキソランは、以下の科学研究の用途で広く研究されています。

化学: ピポキソランの化学的性質は、様々な化学反応と機構を研究する上で貴重な化合物となっています。

生物学: 生物学的研究において、ピポキソランは、平滑筋細胞への影響とその潜在的な抗炎症作用を調査するために使用されてきました.

医学: ピポキソランは、脳血管疾患の治療、神経細胞アポトーシスの抑制、血管平滑筋細胞の遊走阻害において有望な結果を示しています.

科学的研究の応用

Therapeutic Uses

1. Anti-Spasmodic Effects

Pipoxolan is primarily used as an anti-spasmodic medication to relieve smooth muscle spasms across several systems:

- Gastrointestinal Tract : Effective in treating chronic gastritis and dysmenorrhea.

- Urinary System : Utilized for renal colic, bilateral urinary calculi, and hydronephrosis.

- Gynecological Applications : Alleviates postpartum uterine contraction pain and menstrual cramps .

2. Cardiovascular Applications

Recent studies have highlighted the potential of this compound in treating conditions related to vascular smooth muscle cell (VSMC) proliferation and migration:

- Cerebrovascular Diseases : this compound has shown promise in reducing intimal thickening associated with atherosclerosis and other cerebrovascular conditions. It acts by inhibiting VSMC migration, thus potentially preventing restenosis after procedures like balloon angioplasty .

- Ischemic Conditions : Research indicates that this compound may protect against ischemia/reperfusion injuries, suggesting its utility in managing cerebral ischemia .

Anti-Cancer Properties

This compound has been investigated for its anti-cancer properties, particularly in leukemia and oral squamous cell carcinoma:

- Leukemia Treatment : In vivo studies demonstrated that this compound significantly suppressed tumor growth in mice models inoculated with U937 cells. The compound induced apoptosis through the regulation of Bcl-2 family proteins and activation of caspases .

- Oral Squamous Cell Carcinoma : this compound treatment led to increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating its potential as a therapeutic agent against oral cancers .

Case Studies and Clinical Findings

A variety of clinical studies have documented the efficacy of this compound across different applications:

作用機序

ピポキソランは、ホスホジエステラーゼを阻害し、サイクリックAMPレベルを維持し、平滑筋細胞膜へのカルシウムイオンの流入を阻止することで作用を発揮します 。 ピポキソランは、核因子エリスロイド2関連因子2 (Nrf2)/ヘムオキシゲナーゼ-1抗酸化経路や、阻害剤κB/κ軽鎖エンハンサー結合タンパク質 (NF-κB) 経路など、様々な分子標的および経路にも影響を与えます 。これらの機序は、ピポキソランの抗炎症作用と平滑筋弛緩作用に寄与しています。

類似の化合物との比較

ピポキソランは、その特定の化学構造と作用機序によって、他の類似の化合物とは異なります。類似の化合物には、以下のようなものがあります。

ジシクロミン: 平滑筋けいれんの治療に使用される別の抗けいれん薬です。

ヒヨスチン: 抗けいれん作用と制吐作用で知られています。

パパベリン: 様々な疾患の治療に使用される平滑筋弛緩薬です。

ピポキソランは、ホスホジエステラーゼを阻害し、サイクリックAMPレベルを維持する能力により、これらの化合物とは異なり、平滑筋弛緩薬の分野で重要な役割を果たしています .

類似化合物との比較

Pipoxolan is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include:

Dicyclomine: Another antispasmodic drug used to treat smooth muscle spasms.

Hyoscine: Known for its antispasmodic and antiemetic properties.

Papaverine: A smooth muscle relaxant used to treat various conditions.

This compound’s ability to inhibit phosphodiesterase and maintain cyclic-AMP levels sets it apart from these compounds, making it a valuable addition to the field of smooth muscle relaxants .

生物活性

Pipoxolan, chemically known as 5,5-diphenyl-2-(2'-piperidino-ethyl)-1,3-dioxolane-4-one hydrochloride, is primarily recognized as a smooth muscle relaxant. However, recent studies have elucidated its significant biological activities beyond this traditional use, particularly its anticancer and anti-inflammatory properties. This article explores the biological activities of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Antitumor Activity

This compound has demonstrated notable antitumor activity in various cancer models.

- Induction of Apoptosis : Research indicates that this compound triggers apoptosis in cancer cells through intrinsic pathways. For instance, in oral squamous cell carcinoma (OSCC) and U937 leukemia cells, this compound treatment resulted in:

- Inhibition of PI3K/AKT Pathway : this compound suppresses the phosphorylation of AKT and the expression of PI3K, which are critical for cell survival signaling . This inhibition contributes to the apoptotic effects observed in treated cancer cells.

Case Studies

- Oral Squamous Cell Carcinoma : In vitro studies showed that this compound induced apoptosis in HSC-3 OSCC cells through reactive oxygen species (ROS) mediated pathways .

- Leukemia Model : In vivo experiments demonstrated that this compound significantly reduced tumor growth in BALB/cnu-/nu- mice inoculated with U937 cells, supporting its potential as a therapeutic agent against leukemia .

Anti-inflammatory Effects

Beyond its antitumor properties, this compound exhibits anti-inflammatory activities.

- Cytokine Production Inhibition : this compound has been shown to inhibit the production of key inflammatory cytokines such as nitric oxide and prostaglandin E2 in LPS-stimulated RAW 264.7 macrophages .

- Transcription Factor Modulation : It affects the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway by preventing the nuclear translocation of p65 and p50 subunits, thereby reducing inflammation at the transcriptional level .

Comparative Summary of Biological Activities

| Activity Type | Mechanism | Cell Type/Model | Key Findings |

|---|---|---|---|

| Antitumor | Induces apoptosis via caspase activation | OSCC | Increased active caspases; altered BAX/BCL-2 ratio |

| Inhibits PI3K/AKT signaling | U937 leukemia | Significant tumor growth suppression in vivo | |

| Anti-inflammatory | Inhibits cytokine production | RAW 264.7 macrophages | Reduced inflammatory markers |

| Modulates NF-κB pathway | Various | Suppressed nuclear translocation of NF-κB |

特性

IUPAC Name |

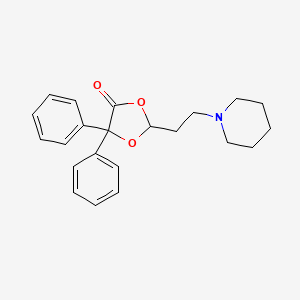

5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSUDONPFZKWOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18174-58-8 (mono-hydrochloride) | |

| Record name | Pipoxolan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20865113 | |

| Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23744-24-3 | |

| Record name | Pipoxolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23744-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipoxolan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOXOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493GZJ5T6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。